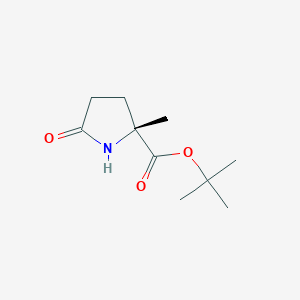
2-Methyl-5-oxopyrrolidine-2beta-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl esters, such as “2-Methyl-5-oxopyrrolidine-2beta-carboxylic acid tert-butyl ester”, can be achieved through various methods. One such method is the Steglich Esterification, which is a mild reaction allowing the conversion of sterically demanding and acid labile substrates . Another method involves the use of boron trifluoride etherate adsorbed on anhydrous magnesium sulfate . This method has been found to be efficient and safe for the preparation of tertiary butyl esters of N α-protected amino acids from tert-butanol .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10H17NO3. The structure is based on a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis
Tert-butyl esters can undergo various chemical reactions. For instance, they can react with SOCl2 at room temperature to provide acid chlorides in very good yields . Additionally, they can be functionalized via 1,3-chelation using NaOtBu .Physical And Chemical Properties Analysis
Esters are polar molecules and have intermediate boiling points between nonpolar alkanes and alcohols . They can engage in hydrogen bonding with water, making esters of low molar mass somewhat soluble in water .Scientific Research Applications
Chemical Synthesis
One of the primary applications of compounds similar to 2-Methyl-5-oxopyrrolidine-2beta-carboxylic acid tert-butyl ester is in chemical synthesis. For example, 3-methoxy-2-pyrrole carboxylic acid tert-butyl ester reacts with singlet oxygen to yield peroxidic intermediates, which can be further reacted to produce 5-substituted pyrroles. These pyrroles are precursors for compounds like prodigiosin, including its A-ring substituted analogues (Wasserman et al., 2004).
Material Science
In material science, similar esters are used in the synthesis of complex molecules. For instance, 2-[(10-(4-Hydroxyphenoxy)decyl)oxy]terephthalic Acid and its derivatives are used to synthesize thermotropic liquid crystalline hyperbranched polyesters. These polymers demonstrate unique properties like forming the nematic phase above glass transition temperatures, and their synthesis illustrates the diverse applications of such esters in advanced materials (Hahn et al., 1998).
Medicinal Chemistry
In the realm of medicinal chemistry, derivatives of similar esters have been studied for their antibacterial properties. For example, a series of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids, with modifications like tert-butyl esters, were synthesized and tested for their antibacterial activities. The variations in the ester and amino groups significantly affected the compounds' antibacterial efficacy (Bouzard et al., 1992).
Organic Chemistry
From an organic chemistry perspective, tert-butyl esters like the one are used in various reactions. For example, they have been utilized in the synthesis of pyrroles, with specific transformations and reactivities being dependent on the structure of the ester (Kim et al., 2001). Such reactions are fundamental in the synthesis of numerous organic compounds, underlining the versatility of these esters.
Mechanism of Action
Target of Action
It’s known that tert-butyl esters are often used as protecting groups in organic chemistry . They protect functional groups from unwanted reactions during a synthesis process .
Mode of Action
The compound acts as a protecting group for amines . The tert-butyloxycarbonyl (t-Boc or simply Boc) is a better option than, for example, a methoxycarbonyl derivative . This has to do with the stability of the more substituted tert-butyl carbocation which is cleaved when the Boc protecting group is removed .
Biochemical Pathways
The compound is involved in the biochemical pathways of organic synthesis where it acts as a protecting group . It allows for transformations of other functional groups without affecting the amine group .
Result of Action
The result of the compound’s action is the protection of the amine group during organic synthesis . This allows for the transformation of other functional groups without affecting the amine group .
Action Environment
The action, efficacy, and stability of the compound are influenced by the environment in which it is used. Factors such as temperature, pH, and the presence of other chemicals can affect its performance as a protecting group .
Future Directions
The future directions in the study and application of “2-Methyl-5-oxopyrrolidine-2beta-carboxylic acid tert-butyl ester” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications in various fields such as pharmaceuticals and organic materials. The development of more sustainable and efficient synthesis methods could also be a focus of future research .
Properties
IUPAC Name |
tert-butyl (2R)-2-methyl-5-oxopyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)10(4)6-5-7(12)11-10/h5-6H2,1-4H3,(H,11,12)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMVPTHFTIAYBB-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCC(=O)N1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
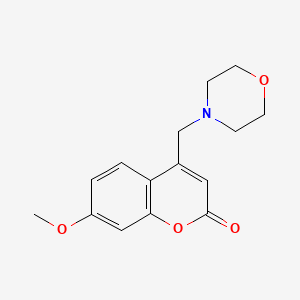
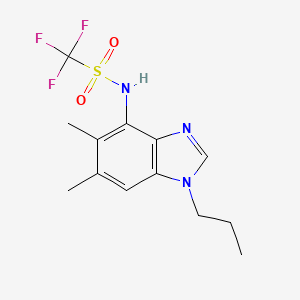
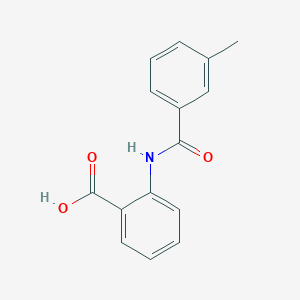
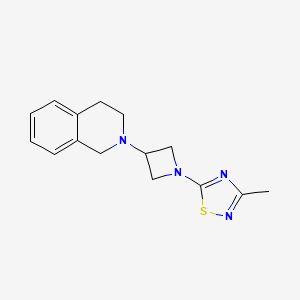

acetate](/img/structure/B2884206.png)

![2-(2,4-Dichlorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2884209.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile](/img/structure/B2884210.png)
![4-[[2-[[4-Methoxy-2-(trifluoromethyl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2884211.png)
![Racemic-(3aR,4S,6S,7S,7aS)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2884212.png)
![5-Chloro-4-[4-(5-chloro-2-fluorobenzoyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2884215.png)
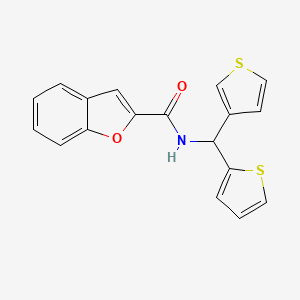
![5-[(Tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylic acid](/img/structure/B2884220.png)
